molecular formula C24H39O4- B1242245 3alpha,12alpha-Dihydroxy-5alpha-cholan-24-oate

3alpha,12alpha-Dihydroxy-5alpha-cholan-24-oate

Cat. No. B1242245
M. Wt: 391.6 g/mol
InChI Key: KXGVEGMKQFWNSR-WFTUMUMQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Allodeoxycholate is a bile acid anion that is the conjugate base of allodeoxycholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of an allodeoxycholic acid.

Scientific Research Applications

Synthesis for Bile Acid Biosynthesis Studies

3alpha,12alpha-Dihydroxy-5alpha-cholan-24-oate has been used in the synthesis of coenzyme A esters for studying bile acid biosynthesis. The chemical synthesis process involves several steps including Reformatsky reaction, acetalization, and hydrolysis, producing CoA esters for further biochemical studies (Kurosawa et al., 2001).

Biotransformation Research

Aspergillus niger, a species of fungus, has been used to biotransform methyl cholate, leading to derivatives including methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and methyl 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. This research is significant for understanding microbial transformations of bile acids (Al-Aboudi et al., 2009).

Crystal Structure Analysis

Studies on the crystal structures of oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, have revealed various supramolecular architectures. This research helps in understanding the molecular interactions and packing motifs in bile acids (Bertolasi et al., 2005).

Electrochemical Oxidation Studies

The anodic electrochemical oxidation of cholic acid, including the production of 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, has been researched to understand the regioselectivity in oxidation processes. This contributes to the field of organic electrochemistry (Medici et al., 2001).

Blood-Brain Barrier Permeation

Research on 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate has suggested its potential as a blood-brain barrier permeator. This has implications for drug delivery and understanding the transport mechanisms across the blood-brain barrier (Mikov et al., 2004).

properties

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-WFTUMUMQSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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